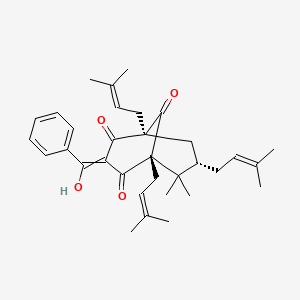
6-Epi-Clusianone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Epi-Clusianone is a natural prenylated benzophenone isolated from the Garcinia genus, particularly from the epicarp of Garcinia gardneriana. This compound is known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of 6-Epi-Clusianone involves a sequential Dieckmann cyclization process. This method includes two distinct Dieckmann condensation reactions from a linear precursor. Key steps in this synthesis include RuCl3-catalyzed oxidative olefin cleavage and Pd-catalyzed Tsuji–Trost decarboxylative allylation .
Industrial Production Methods: The use of catalytic processes and sequential reactions suggests that industrial synthesis could be optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Epi-Clusianone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: RuCl3 is commonly used as a catalyst for oxidative olefin cleavage.
Reduction: Standard reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Palladium-catalyzed reactions, such as the Tsuji–Trost decarboxylative allylation, are used for introducing substituents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified biological activities .
Scientific Research Applications
Chemistry: It serves as a lead compound for the synthesis of other biologically active benzophenones.
Mechanism of Action
6-Epi-Clusianone exerts its effects through multiple molecular targets and pathways. It inhibits the growth of cancer cells by inducing cell death and modulating the immune system. The compound also inhibits angiogenesis and cancer cell invasion, making it a multi-targeting agent for cancer therapy . The exact mechanism involves the disruption of cellular pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
- Clusianone
- Hyperpapuanone
- Hyperibone L
- Oblongifolin A
Properties
Molecular Formula |
C33H42O4 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C33H42O4/c1-21(2)14-15-25-20-32(18-16-22(3)4)28(35)26(27(34)24-12-10-9-11-13-24)29(36)33(30(32)37,31(25,7)8)19-17-23(5)6/h9-14,16-17,25,34H,15,18-20H2,1-8H3/t25-,32-,33+/m0/s1 |
InChI Key |
KLFBRRJTELLZLW-DZMJNENTSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |
Synonyms |
7-epi-clusianone 7-epiclusianone clusianone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


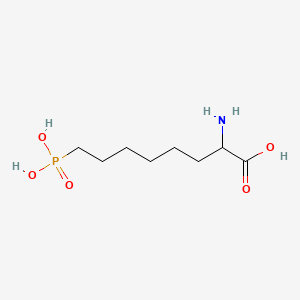
![N-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene)amino]benzamide](/img/structure/B1219958.png)
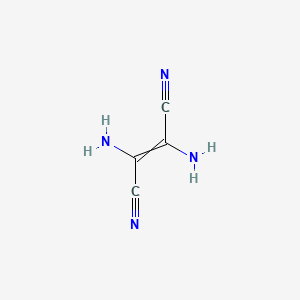
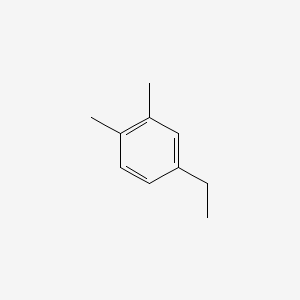
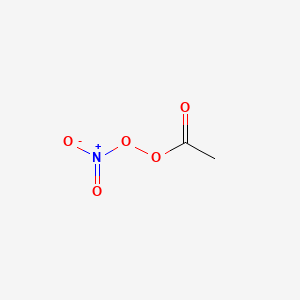
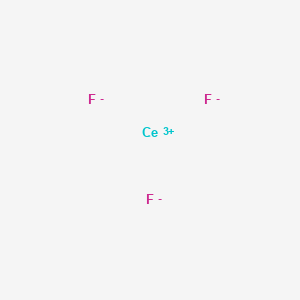
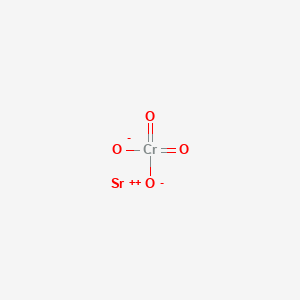
![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)
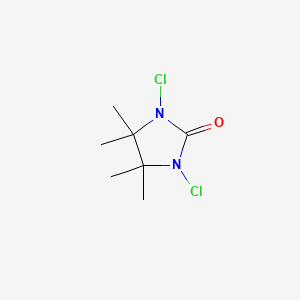
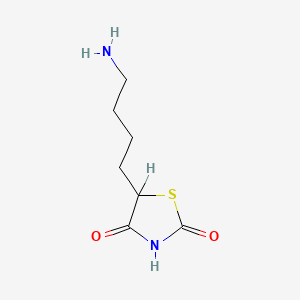
![3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(pentadecanoyloxy)propyl pentadecanoate](/img/structure/B1219976.png)
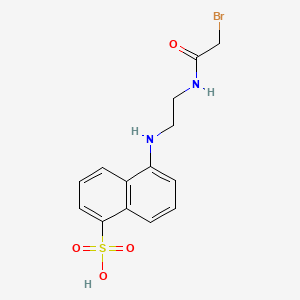
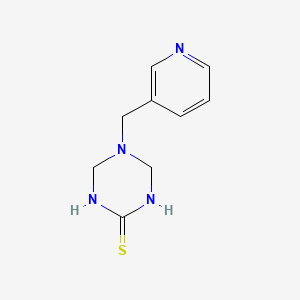
![3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester](/img/structure/B1219980.png)
